2,2,3,3,4-Pentamethylheptane

Description

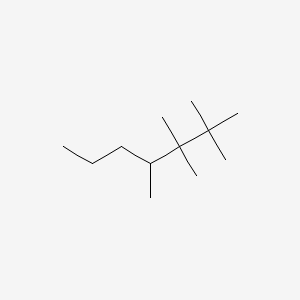

Structure

2D Structure

3D Structure

Properties

CAS No. |

62198-80-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2,3,3,4-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-8-9-10(2)12(6,7)11(3,4)5/h10H,8-9H2,1-7H3 |

InChI Key |

NTDYBHYVUCYILC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)(C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Branched Hydrocarbons

Strategies for the Preparation of Sterically Hindered Branched Alkanes

The creation of highly branched alkane structures necessitates robust carbon-carbon bond-forming reactions. The primary challenge lies in overcoming the steric hindrance associated with the formation of quaternary and congested tertiary carbon centers.

Alkylation reactions are a cornerstone in the synthesis of branched alkanes. These reactions involve the addition of an alkyl group to a substrate. In the context of sterically hindered alkanes, this often involves the reaction of an organometallic reagent with an electrophilic carbon source.

One common approach is the use of Grignard reagents (R-MgX) in conjunction with ketones or other carbonyl compounds. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and, after workup, a tertiary alcohol. However, for the synthesis of highly congested structures, steric hindrance can significantly impede the reaction, leading to side reactions such as enolization of the ketone or reduction of the carbonyl group. To favor the desired alkylation, reaction conditions must be carefully controlled. This includes the use of highly reactive Grignarnd reagents and appropriate solvents, often ethers like diethyl ether or tetrahydrofuran (B95107) (THF), which help to stabilize the Grignard reagent.

The choice of the alkylating agent and the substrate is also critical. For instance, creating a quaternary center often requires the reaction of a tertiary Grignard reagent with a ketone, a process that is particularly susceptible to steric hindrance. Industrial processes like catalytic cracking and isomerization are also employed to produce branched alkanes from linear hydrocarbons, although these methods often yield a mixture of isomers.

Beyond classical Grignard reactions, a variety of other carbon-carbon bond-forming reactions are employed in the synthesis of complex hydrocarbons. Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles than Grignard reagents and are particularly effective in certain coupling reactions, including those with alkyl halides. This can be an alternative route to introduce alkyl groups in a more controlled manner.

Coupling reactions catalyzed by transition metals, such as palladium or nickel, have also emerged as powerful tools for constructing complex carbon skeletons. These methods can facilitate the coupling of various organometallic reagents with organic halides or other electrophiles, often with high selectivity. However, the application of these methods to the synthesis of extremely sterically congested alkanes can be limited by the steric demands of the transition metal catalyst and the substrates.

Another strategy involves the alkylation of enolates derived from ketones. By using a strong, sterically hindered base like lithium diisopropylamide (LDA), a ketone can be deprotonated to form a specific enolate, which can then react with an alkyl halide to form a new carbon-carbon bond. The regioselectivity of this reaction can often be controlled by the choice of base and reaction conditions.

Advanced Synthetic Route Development Specific to 2,2,3,3,4-Pentamethylheptane

A plausible synthetic route to this compound can be designed by retrosynthetically disconnecting the molecule into readily available starting materials. A logical disconnection point is the C4-C5 bond, suggesting a coupling of a 4-carbon and an 8-carbon fragment. However, given the high degree of branching, a more convergent synthesis building the congested core of the molecule is likely more efficient.

A potential synthetic approach involves the reaction of a highly substituted ketone with a Grignard reagent to form a tertiary alcohol, which is subsequently deoxygenated to the alkane.

Proposed Synthetic Pathway:

Synthesis of the Ketone (3,3,4,4-Tetramethylhexan-2-one): This sterically hindered ketone can be prepared through the alkylation of a less hindered precursor. For instance, the reaction of 3,3-dimethyl-2-butanone with a strong base like LDA to form the kinetic enolate, followed by reaction with methyl iodide, could introduce one of the methyl groups at the 4-position. A second alkylation step would be required to introduce the second methyl group, which would be challenging due to increased steric hindrance.

Grignard Reaction: The synthesized 3,3,4,4-tetramethylhexan-2-one would then be reacted with methylmagnesium bromide (CH₃MgBr). This step would be highly challenging due to the severe steric hindrance around the carbonyl group. The nucleophilic attack of the Grignard reagent would lead to the formation of the tertiary alcohol, 2,3,3,4,4-pentamethylhexan-2-ol.

Deoxygenation: The final step would involve the reduction of the tertiary alcohol to the desired alkane, this compound. This can be achieved through various methods, such as conversion of the alcohol to a halide or tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄), or via a Barton-McCombie deoxygenation. A more direct route could be the hydrogenation of the alkene formed from the dehydration of the tertiary alcohol.

Interactive Data Table: Proposed Reaction Intermediates

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 3,3-Dimethyl-2-butanone | LDA, then CH₃I | 3,3,4-Trimethyl-2-pentanone |

| 2 | 3,3,4-Trimethyl-2-pentanone | LDA, then CH₃I | 3,3,4,4-Tetramethylhexan-2-one |

| 3 | 3,3,4,4-Tetramethylhexan-2-one | CH₃MgBr | 2,3,3,4,4-Pentamethylhexan-2-ol |

| 4 | 2,3,3,4,4-Pentamethylhexan-2-ol | Deoxygenation reagents | This compound |

Elucidation of Reaction Kinetics and Formation Mechanisms

The formation of highly branched alkanes is often governed by complex reaction mechanisms and kinetics, which are heavily influenced by steric factors.

The Grignard reaction with a sterically hindered ketone, as proposed for the synthesis of the precursor alcohol to this compound, is expected to have a significantly lower reaction rate compared to reactions with less hindered ketones. The steric bulk around the carbonyl carbon hinders the approach of the nucleophilic Grignard reagent. This can lead to a higher activation energy for the desired addition reaction, making side reactions more competitive.

Mechanistic Considerations:

Nucleophilic Addition: The primary mechanism for the Grignard reaction is nucleophilic addition to the carbonyl group. However, with severe steric hindrance, an alternative single-electron transfer (SET) mechanism may become operative.

Carbocation Rearrangements: In reactions that proceed through carbocation intermediates, such as certain types of alkylations or isomerizations, rearrangements are common. These rearrangements, which can involve hydride or alkyl shifts, are driven by the formation of a more stable carbocation. For instance, a secondary carbocation will readily rearrange to a more stable tertiary carbocation if a suitable migrating group is available on an adjacent carbon. In the context of synthesizing a specific highly branched isomer like this compound, preventing unwanted carbocation rearrangements is a key challenge that necessitates careful choice of reagents and reaction conditions that avoid the formation of such intermediates.

Kinetic Factors:

The rate of formation of sterically hindered alkanes is typically slower than that of their linear or less branched counterparts. The table below illustrates the general effect of steric hindrance on reaction rates for Sₙ2 reactions, which share similarities in terms of nucleophilic attack with the key bond-forming steps in many alkane syntheses.

Interactive Data Table: Relative Reaction Rates in Sₙ2 Reactions

| Substrate Type | Relative Rate | Steric Hindrance |

| Methyl | 30 | Minimal |

| Primary | 1 | Low |

| Secondary | 0.02 | Moderate |

| Tertiary | ~0 | High |

This trend highlights the kinetic penalty associated with increasing steric bulk around the reaction center. For the synthesis of this compound, the key bond-forming steps would be expected to be slow, requiring forcing conditions (e.g., higher temperatures, longer reaction times) which in turn could promote undesired side reactions.

Computational Chemistry and Theoretical Characterization of 2,2,3,3,4 Pentamethylheptane

Quantum Chemical Approaches for Energetic and Structural Analysis

Quantum chemical methods are essential for obtaining precise energetic and structural information for branched alkanes. These approaches range from high-level ab initio calculations, which offer benchmark accuracy, to more computationally efficient methods like Density Functional Theory (DFT), suitable for larger systems.

High-level ab initio methods, such as coupled-cluster and Møller-Plesset (MP) perturbation theories, are employed to compute accurate thermochemical properties for alkanes. These calculations are critical for establishing reliable data for enthalpies of formation, atomization energies, and bond dissociation energies (BDEs). For branched alkanes, these methods are particularly important because they accurately capture electron correlation effects, which are significant in determining isomeric stability. nih.govresearchgate.net

While specific high-level ab initio data for 2,2,3,3,4-pentamethylheptane is not extensively published, the principles are well-established from studies on smaller branched systems. For instance, calculations on isomers like isobutane (B21531) and neopentane (B1206597) show they are more stable than their linear counterparts, a trend that is accurately reproduced by these methods. nih.govresearchgate.net The computational cost of these methods, however, increases rapidly with molecular size, making them challenging for a dodecane (B42187) isomer like this compound.

Table 1: Comparison of Experimental and Calculated Enthalpies of Formation (ΔHf°) for Alkane Isomers

| Alkane | Isomer | Experimental ΔHf° (kcal/mol) | Computational Model | Calculated ΔHf° (kcal/mol) |

|---|---|---|---|---|

| Butane | n-butane | -30.0 | G3 | -29.8 |

| isobutane | -32.1 | G3 | -31.8 | |

| Pentane (B18724) | n-pentane | -35.0 | G3 | -34.9 |

| neopentane | -40.0 | G3 | -39.7 |

Note: Data presented for illustrative purposes to show the accuracy of high-level methods for branched alkanes.

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for studying larger branched alkanes. researchgate.net Functionals such as the M06-2X have been utilized to analyze the physical differences between linear and branched alkanes. nih.gov DFT studies can partition the total energy into steric, electrostatic, and quantum components to understand the origins of stability. nih.gov

Research has shown that for alkanes, branched isomers possess lower (less destabilizing) steric energy compared to their linear counterparts. nih.gov This stabilization is counteracted by a quantum energy term, leaving electrostatic and electron correlation effects as the primary drivers for the enhanced stability of branched systems. nih.gov However, many standard DFT functionals struggle to accurately describe the long-range electron correlation that is crucial for capturing dispersion forces and the full extent of stabilizing effects like protobranching. nih.govresearchgate.netacs.org The inclusion of dispersion corrections (e.g., DFT-D methods) has become standard practice to improve the accuracy of DFT for these non-covalently dominated interactions. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible and sterically hindered molecule like this compound, MD simulations are invaluable for exploring its vast conformational landscape. By simulating the molecule's dynamics, researchers can identify low-energy conformers, understand the barriers to rotation around C-C bonds, and analyze the complex network of intermolecular interactions in the liquid phase. nih.govkoreascience.kr

Simulations of various heptane (B126788) and pentane isomers have demonstrated that branching significantly affects molecular shape, surface area, and packing efficiency. koreascience.krresearchgate.net As branching increases, molecules tend to become more spherical. This change in shape reduces the surface area available for van der Waals interactions, which typically lowers the boiling point. koreascience.krmasterorganicchemistry.com MD simulations can quantify these effects by calculating properties such as the radius of gyration and radial distribution functions, providing a link between molecular structure and macroscopic physical properties. koreascience.kr

Investigation of the Protobranching Phenomenon and Isomeric Stability

Branched alkanes are generally more thermodynamically stable than their straight-chain isomers. nih.govkhanacademy.org The concept of "protobranching" was introduced to explain this observation, positing that stabilizing, attractive 1,3-alkyl-alkyl interactions are responsible. nih.govresearchgate.net A protobranch is defined as a 1,3-disposition of alkyl groups, such as the two methyl groups in propane.

According to this model, the stability of an alkane correlates with the number of such protobranches. For example, isobutane has three protobranching interactions, while n-butane has only two, accounting for isobutane's greater stability. nih.gov Similarly, neopentane, with six protobranches, is significantly more stable than n-pentane, which has three. nih.govresearchgate.net This stabilization is largely attributed to electron correlation effects. nih.gov The concept remains a subject of discussion, with some researchers arguing that the effect is better described by other models and that the protobranching concept can lead to unconventional estimations of other chemical phenomena like ring strain and resonance energy. comporgchem.comacs.org

Table 2: Isomeric Stability and Protobranch Count

| Alkane Pair | Isomer | Number of Protobranches | Relative Stability (kcal/mol) |

|---|---|---|---|

| Butane (C4H10) | n-butane | 2 | 0 |

| isobutane | 3 | -2.1 | |

| Pentane (C5H12) | n-pentane | 3 | 0 |

| neopentane | 6 | -5.0 |

Note: Relative stability refers to the difference in the standard enthalpy of formation compared to the linear isomer. nih.gov

For this compound, the high degree of substitution creates numerous 1,3-alkyl interactions, which, according to the protobranching model, would contribute significantly to its thermodynamic stability relative to less branched dodecane isomers.

Theoretical Studies on Reaction Pathways and Transition State Geometries

Theoretical methods are crucial for mapping the potential energy surfaces of chemical reactions involving branched alkanes, such as isomerization and cracking. These reactions, often catalyzed by solid acids like zeolites, proceed through carbenium ion intermediates. researchgate.netekb.eg

Computational studies can model the reaction pathway for the isomerization of a linear or less-branched alkane to a more highly branched structure like this compound. The process typically involves:

Protonation: Formation of a carbenium ion on an acid site. researchgate.net

Rearrangement: Skeletal rearrangement of the carbenium ion via hydride and methyl shifts to form a more stable tertiary carbenium ion.

Deprotonation: Release of the branched alkane product.

Quantum chemical calculations can determine the geometries and energies of the transition states for these rearrangement steps. This information is vital for understanding the reaction kinetics and selectivity. For a highly branched alkane, the stability of the potential tertiary carbenium ion intermediates would be high, favoring isomerization pathways that lead to such structures. However, extreme steric crowding around the transition states could also introduce significant energetic penalties, influencing which isomerization or cracking pathways are preferred.

Advanced Spectroscopic Elucidation of 2,2,3,3,4 Pentamethylheptane Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. emerypharma.com For a molecule with the complexity of 2,2,3,3,4-pentamethylheptane, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for complete signal assignment and structural confirmation. emerypharma.com

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons within the molecule. The ¹H NMR spectrum would reveal distinct signals for the methyl, methylene (B1212753), and methine protons, with chemical shifts and multiplicities determined by their neighboring groups. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom based on its substitution pattern.

To unravel the complex spin systems and establish definitive connectivity, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. ox.ac.uk Cross-peaks in the COSY spectrum connect the signals of J-coupled protons, allowing for the mapping of the proton-proton network throughout the molecule's backbone and side chains. For this compound, COSY would be critical in correlating the methine proton at the C4 position with the protons of the adjacent methylene (C5) and methyl groups.

Double-Quantum Filtered COSY (DQF-COSY): DQF-COSY is an advanced variant of the COSY experiment that offers improved resolution and cleaner spectra by suppressing uncoupled singlet signals. researchgate.netnih.gov Both diagonal and cross-peaks are in antiphase, and their intensities are comparable, which aids in the analysis of complex spectra and the accurate determination of coupling constants, especially when dealing with small couplings or fast relaxation times. researchgate.netnih.gov For branched alkanes, DQF-COSY is particularly powerful for discriminating between different molecular structures in mixtures. nih.govacs.org

The following table outlines the predicted NMR data for this compound.

| Atom Position(s) | Proton (¹H) Chemical Shift (ppm, predicted) | Carbon (¹³C) Chemical Shift (ppm, predicted) | Key COSY Correlations |

| C1-H₃ | ~0.9 (t) | ~14 | C2-H₂ |

| C2,C3-(CH₃)₄ | ~1.0-1.2 (s) | ~28-32 | None |

| C4-CH₃ | ~0.8-0.9 (d) | ~15-20 | C4-H |

| C4-H | ~1.5-1.8 (m) | ~35-40 | C4-CH₃, C5-H₂ |

| C5-H₂ | ~1.2-1.4 (m) | ~30-35 | C4-H, C6-H₂ |

| C6-H₂ | ~1.1-1.3 (m) | ~22-26 | C5-H₂, C7-H₃ |

| C7-H₃ | ~0.9 (t) | ~14 | C6-H₂ |

Note: Predicted chemical shifts are estimates based on typical values for similar structural motifs in alkanes. Actual values may vary based on solvent and other experimental conditions.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. emerypharma.com A key advantage of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.comox.ac.uk This principle allows for the accurate quantification of molecules and their constituent subgroups in a mixture, often without the need for identical chemical standards. researchgate.net

In the context of branched alkane mixtures containing this compound, qNMR can be used to:

Determine Molar Ratios: By comparing the integrals of unique, well-resolved signals corresponding to different isomers, their relative molar ratios in a mixture can be precisely calculated.

Analyze Submolecular Groups: The composition of a complex hydrocarbon mixture can be characterized in terms of its submolecular groups, such as terminal methyl groups (-CH₃), methylene groups (-CH₂-), and methine groups (-CH-). nih.govacs.org By carefully selecting and integrating the signals corresponding to these groups, a quantitative profile of the mixture's branching characteristics can be established. This approach is particularly valuable for analyzing complex product streams from processes like Fischer-Tropsch synthesis. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Fingerprinting

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For highly branched alkanes, Electron Ionization (EI) is a common technique that provides a reproducible fragmentation "fingerprint."

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often unstable for highly branched alkanes and may be weak or entirely absent in the mass spectrum. whitman.edumetwarebio.com The excess energy imparted during ionization causes the molecular ion to undergo extensive fragmentation.

The primary fragmentation mechanism for branched alkanes is the cleavage of C-C bonds, particularly at points of branching. whitman.eduic.ac.uk This is because cleavage at these sites leads to the formation of more stable secondary and tertiary carbocations. The stability of the resulting carbocation is a major driving force for the fragmentation pathway, following the order: tertiary > secondary > primary. Consequently, the most intense peaks in the mass spectrum of a branched alkane typically correspond to the most stable carbocations that can be formed.

The mass spectrum of this compound is expected to be dominated by fragment ions resulting from cleavage at its highly substituted quaternary (C2, C3) and tertiary (C4) carbon centers. The loss of the largest alkyl fragment at a branch point is often favored. whitman.edu

Key fragmentation pathways and diagnostic ions would include:

Cleavage adjacent to C4: Loss of a propyl radical (•C₃H₇) would generate a stable tertiary carbocation at m/z 127.

Cleavage adjacent to C2/C3: Loss of an ethyl radical (•C₂H₅) from the C3-C4 bond would yield a tertiary carbocation at m/z 141.

Formation of tert-butyl cation: Cleavage can lead to the formation of the very stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, which is often the base peak in the spectra of molecules containing this moiety.

Rearrangement Processes: Fragmentation can be accompanied by hydrogen rearrangements, which can lead to fragment ions with unexpected masses. researchgate.net These processes can sometimes result in peaks corresponding to the CₙH₂ₙ series being more prominent than the CₙH₂ₙ₊₁ series. whitman.edu

| Predicted Fragment Ion (m/z) | Corresponding Neutral Loss | Plausible Structure of Ion |

| 141 | C₂H₅• (Ethyl radical) | [C₁₀H₂₁]⁺ |

| 127 | C₃H₇• (Propyl radical) | [C₉H₁₉]⁺ |

| 85 | C₆H₁₃• | [C₆H₁₃]⁺ |

| 71 | C₇H₁₅• | [C₅H₁₁]⁺ |

| 57 | C₈H₁₇• | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | C₉H₁₉• | [C₃H₇]⁺ (isopropyl cation) |

Note: The molecular ion at m/z 170 would likely be of very low abundance or absent.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Group Frequencies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These two methods are complementary; IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the polarizability of the molecule. edinst.comtriprinceton.org

For a non-polar molecule like this compound, these techniques provide valuable information about its functional groups and carbon skeleton.

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in methyl (-CH₃) and methylene (-CH₂) groups.

C-H Bending: Absorptions in the 1365-1470 cm⁻¹ region correspond to C-H bending (scissoring, rocking, and wagging) modes. The presence of gem-dimethyl groups (on C2 and C3) and a tert-butyl-like structure would give rise to characteristic bending absorptions.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the non-polar carbon-carbon backbone.

C-C Stretching: The C-C stretching and skeletal vibrations, which are often weak in the IR spectrum, typically give rise to stronger signals in the Raman spectrum in the 800-1200 cm⁻¹ region.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C-H Stretch (sp³) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| C-H Bend (CH₂) | 1450 - 1470 (Medium) | 1450 - 1470 (Medium) |

| C-H Bend (CH₃) | ~1375 & ~1460 (Medium) | ~1375 & ~1460 (Medium) |

| C-C Stretch/Skeletal | Weak | 800 - 1200 (Medium-Strong) |

Reactivity and Catalytic Transformation Studies Involving 2,2,3,3,4 Pentamethylheptane

C-H Activation and Selective Functionalization Research

The chemical inertness of alkanes stems from the high bond dissociation energy of their C-H bonds, making their selective functionalization a significant challenge in synthetic chemistry. youtube.com Research in this area is driven by the potential to convert abundant, low-value hydrocarbons into more valuable chemicals. princeton.edu C-H activation is the process of cleaving a strong C-H bond and replacing it with a weaker C-metal bond, which can then be further functionalized. youtube.com

Mechanistic Investigations of Directed C-H Functionalization

Achieving site-selectivity in molecules with multiple, chemically similar C-H bonds is a primary obstacle. youtube.com One of the most effective strategies to overcome this is the use of directing groups. youtube.com This approach involves a functional group on the substrate that coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond. This chelation-assisted strategy often proceeds through the formation of a thermodynamically stable five- or six-membered metallocycle intermediate, which facilitates the cleavage of the targeted C-H bond. youtube.com

Mechanisms for C-H functionalization are broadly categorized as inner-sphere or outer-sphere. youtube.com

Inner-sphere mechanisms involve the direct interaction of the metal catalyst with the carbon being functionalized, leading to the formation of an organometallic intermediate. youtube.com

Outer-sphere mechanisms do not involve direct C-metal bond formation in the key C-H cleavage step.

For a molecule like 2,2,3,3,4-pentamethylheptane, which lacks inherent functional groups, directed functionalization would require its conversion into a derivative containing a suitable directing group. The steric hindrance from the numerous methyl groups would significantly influence the feasibility and outcome of such reactions.

Transition Metal Catalysis in Alkane Activation and Transformation

Transition metal complexes are at the forefront of C-H activation research due to their ability to react with C-H bonds through various pathways. nih.gov The mechanism of activation is highly dependent on the nature and oxidation state of the metal center. youtube.comresearchgate.net Key mechanistic pathways include oxidative addition, σ-bond metathesis, and electrophilic activation. nih.govresearchgate.net

Oxidative Addition: This process is common for electron-rich, late transition metals (e.g., Ir, Rh, Pt). nih.govresearchgate.netnih.gov The metal center inserts into the C-H bond, forming a new organometallic species where both the carbon and hydrogen are bonded to the metal. This reaction increases the oxidation state and coordination number of the metal.

σ-Bond Metathesis: Typically observed with early transition metals (e.g., Sc, Y, Lu) that have a d⁰ electron configuration, this pathway proceeds through a four-membered transition state, avoiding a formal change in the metal's oxidation state. nih.gov

Electrophilic Activation: Electron-deficient late transition metal complexes can activate C-H bonds by acting as electrophiles. nih.gov The reaction involves the donation of electrons from the C-H sigma bond to an empty orbital on the metal, leading to the cleavage of the C-H bond and often releasing a proton.

| Mechanism | Description | Typical Metal Centers | Change in Metal Oxidation State |

|---|---|---|---|

| Oxidative Addition | Metal center inserts into the C-H bond, forming M-C and M-H bonds. | Late transition metals (e.g., Rh, Ir, Pt) nih.govnih.gov | Increases by +2 |

| σ-Bond Metathesis | Proceeds via a four-membered, concerted transition state. | Early transition metals (e.g., Sc, Y, Lu) nih.gov | No change |

| Electrophilic Activation | Electron-deficient metal abstracts a hydride or facilitates proton loss. | Late transition metals (e.g., Pd(II), Pt(II)) nih.gov | No change or increases by +2 |

Oxidation and Reduction Pathways of Highly Branched Alkanes

While alkanes are generally resistant to oxidation, they can be transformed under specific conditions. For a highly branched alkane like this compound, the presence of a tertiary C-H bond at the C4 position makes it the most likely site for initial oxidation due to the relative stability of the resulting tertiary radical or carbocation intermediate.

Oxidation Pathways: The oxidation of branched alkanes with strong oxidizing agents can lead to a variety of products.

Formation of Alcohols: Mild oxidation can introduce a hydroxyl group, converting the alkane into an alcohol. For this compound, this would likely yield 2,2,3,3,4-pentamethylheptan-4-ol.

Formation of Ketones and Carboxylic Acids: More vigorous oxidation can cleave C-C bonds and further oxidize the molecule to form ketones or carboxylic acids.

Reduction Pathways: The reduction of a saturated alkane is not a common transformation as it is already in a highly reduced state. Such reactions would involve C-C bond cleavage (hydrogenolysis) under harsh conditions, leading to the formation of simpler, smaller hydrocarbons. This process is typically carried out using hydrogen gas at high temperatures and pressures in the presence of a metal catalyst.

| Reaction Type | Common Reagents | Potential Products from this compound |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Alcohols (e.g., 2,2,3,3,4-pentamethylheptan-4-ol), Ketones, Carboxylic acids |

| Reduction (Hydrogenolysis) | Hydrogen gas (H₂) with a metal catalyst (e.g., Pt, Pd) at high temperature/pressure | Simpler, lower molecular weight alkanes |

Acid-Catalyzed Reactions and Carbocationic Intermediate Formation

Branched alkanes can react in the presence of strong acids or superacids (e.g., HSO₃F-SbF₅) to form carbocation intermediates. aip.orgmasterorganicchemistry.com These reactions are fundamental to industrial processes like catalytic cracking and isomerization. The mechanism typically begins with the protonation of a C-H or C-C sigma bond to form a transient, pentacoordinate carbonium ion. This highly unstable species rapidly eliminates a molecule of H₂ or a small alkane (in the case of C-C protonation) to generate a more stable, trivalent carbenium ion. scitechdaily.com

The stability of carbocations is a critical factor governing the reaction pathway, with the order of stability being tertiary > secondary > primary. youtube.com This is due to the stabilizing effects of hyperconjugation and induction from adjacent alkyl groups. youtube.com

Once formed, carbocations are prone to rearrangement via 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. masterorganicchemistry.com For instance, a secondary carbocation will readily rearrange to a more stable tertiary carbocation if possible. In a highly branched structure like this compound, the formation of tertiary carbocations is highly favored, and subsequent methyl shifts could lead to a variety of rearranged cationic intermediates.

| Carbocation Type | Structure Example | Relative Stability | Stabilizing Factors |

|---|---|---|---|

| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable | High degree of hyperconjugation and inductive effects youtube.com |

| Secondary (2°) | (CH₃)₂CH⁺ | Intermediate | Moderate hyperconjugation and inductive effects youtube.com |

| Primary (1°) | CH₃CH₂⁺ | Least Stable | Minimal hyperconjugation and inductive effects youtube.com |

Isomerization Reactions and Equilibrium Studies for Branched Alkanes

The skeletal isomerization of alkanes is a crucial industrial process for improving the octane (B31449) number of gasoline. researchgate.net This process converts straight-chain or less-branched alkanes into more highly branched isomers, which have better combustion properties. These reactions are typically catalyzed by bifunctional catalysts, such as platinum supported on an acidic material like a zeolite or chlorided alumina. aip.org

The generally accepted mechanism for hydroisomerization involves several steps: aip.org

Dehydrogenation: The alkane is dehydrogenated at a metal site (e.g., platinum) to form an alkene.

Protonation: The alkene migrates to an acid site on the support and is protonated to form a carbocation.

Rearrangement: The carbocation undergoes skeletal rearrangement (isomerization) via alkyl or hydride shifts to form a more branched carbocationic structure.

Deprotonation: The rearranged carbocation loses a proton to form an isomeric alkene.

Hydrogenation: The new alkene migrates back to a metal site and is hydrogenated to yield the final branched alkane product.

These isomerization reactions are reversible, and the product distribution is governed by thermodynamic equilibrium. aip.org Equilibrium studies show that the formation of more highly branched isomers is favored at lower reaction temperatures, although sufficient temperature is required to achieve a practical reaction rate. researchgate.net For a C12 alkane like this compound, a complex equilibrium mixture of many different dodecane (B42187) isomers would be expected under isomerization conditions. wikipedia.org

| Step | Description | Catalyst Site |

|---|---|---|

| 1 | Alkane → Alkene + H₂ | Metal (e.g., Pt) |

| 2 | Alkene + H⁺ → Carbocation | Acid (e.g., Zeolite) |

| 3 | Carbocation → Isomeric Carbocation | Acid (e.g., Zeolite) |

| 4 | Isomeric Carbocation → Isomeric Alkene + H⁺ | Acid (e.g., Zeolite) |

| 5 | Isomeric Alkene + H₂ → Isomeric Alkane | Metal (e.g., Pt) |

Environmental Fate and Degradation Mechanisms of Branched Hydrocarbons

Biodegradation Pathways of Complex Hydrocarbons with Quaternary Carbons

The biodegradation of alkanes is a critical process for the natural attenuation of petroleum contamination. However, the efficiency of microbial degradation is highly dependent on the alkane's structure. Microorganisms typically initiate alkane degradation through the action of oxygenase enzymes, which introduce a functional group (usually a hydroxyl group) onto the hydrocarbon chain. This initial step is often rate-limiting and is significantly hindered by complex branching.

Linear alkanes are preferentially degraded by microorganisms over branched alkanes. acs.orgstackexchange.comnih.gov The most common pathway is terminal oxidation, where an enzyme, such as an alkane hydroxylase, attacks a terminal methyl group. The resulting primary alcohol is then further oxidized to an aldehyde and a fatty acid, which can be readily metabolized through the β-oxidation pathway.

The presence of quaternary carbon atoms, as found in 2,2,3,3,4-Pentamethylheptane, presents a formidable challenge to microbial enzymes. A quaternary carbon is an atom bonded to four other carbon atoms, creating significant steric hindrance. This structure physically blocks the active sites of many degradative enzymes, preventing the typical terminal or sub-terminal oxidation. Consequently, compounds with quaternary carbons are highly recalcitrant to biodegradation. While some microorganisms have evolved pathways to utilize branched alkanes, the degradation rates are substantially slower than for linear alkanes. stackexchange.comnih.gov For instance, a study on the degradation of diesel fuel by Rhodococcus sp. showed that while nearly all n-alkanes were degraded, many of the branched alkanes remained. nih.gov This resistance to breakdown means that highly branched alkanes persist longer in contaminated environments.

Table 1: Relative Biodegradation Susceptibility of Different Alkane Structures This table provides a qualitative comparison of the general susceptibility of various alkane structures to microbial degradation, with lower numbers indicating higher susceptibility.

| Alkane Structure | Relative Biodegradation Rate | Primary Reason for Recalcitrance |

| Linear Alkanes (n-alkanes) | High | Readily accessible terminal methyl groups for enzymatic attack. |

| Moderately Branched Alkanes | Moderate | Methyl branching can hinder enzymatic access compared to linear chains. |

| Highly Branched Alkanes | Low | Significant steric hindrance slows enzymatic action. |

| Alkanes with Quaternary Carbons | Very Low | Steric hindrance from quaternary centers severely inhibits common enzymatic degradation pathways like β-oxidation. stackexchange.com |

Atmospheric Oxidation Mechanisms and Photochemical Degradation Processes

In the atmosphere, the primary degradation pathway for alkanes is through oxidation initiated by hydroxyl (OH) radicals, which are abundant during daylight hours. The rate of this reaction is highly dependent on the type of carbon-hydrogen (C-H) bonds present in the molecule. The general order of reactivity is: tertiary C-H > secondary C-H > primary C-H.

Table 2: Representative Reaction Rate Constants for OH Radicals with Various Alkanes at ~298 K This table shows that the rate constant, and thus the atmospheric degradation rate, generally increases with the size and branching of the alkane due to the greater number of reactive C-H bonds.

| Compound | Formula | k(OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

| n-Pentane | C₅H₁₂ | 3.97 x 10⁻¹² | ~2.9 days |

| n-Octane | C₈H₁₈ | 8.11 x 10⁻¹² | ~1.4 days |

| 2-Methylheptane | C₈H₁₈ | 8.40 x 10⁻¹² | ~1.3 days |

| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | 3.56 x 10⁻¹² | ~3.2 days |

| n-Decane | C₁₀H₂₂ | 1.18 x 10⁻¹¹ | ~0.9 days |

| Lifetimes (τ) are estimated assuming an average global OH concentration of 1 x 10⁶ molecules/cm³. Data sourced from multiple kinetic studies. copernicus.orgmdpi.comcopernicus.org |

Role of Branched Alkanes in Unresolved Complex Mixtures (UCMs) in Environmental Samples

When petroleum products are released into the environment, they undergo weathering processes, including evaporation, dissolution, and biodegradation. tandfonline.com Biodegradation preferentially removes the more labile compounds, such as linear alkanes. allenpress.com This process results in the relative enrichment of compounds that are resistant to degradation, including highly branched and cyclic alkanes. allenpress.com

In gas chromatography (GC) analysis of weathered oil samples, this collection of thousands of co-eluting, structurally complex, and resistant compounds is not resolved into individual peaks. Instead, it appears as a broad, raised baseline or "hump" known as the Unresolved Complex Mixture (UCM). tandfonline.comresearchgate.net The presence and size of the UCM are often used as indicators of the extent of petroleum weathering and biodegradation. allenpress.com

Highly branched alkanes with quaternary carbons, like this compound, are significant contributors to the UCM. allenpress.com Their inherent resistance to microbial breakdown ensures their persistence and concentration as other, simpler hydrocarbons are removed from the environment. The UCM represents a long-term source of contamination, and its components, including branched alkanes, can be accumulated by organisms. tandfonline.com Advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), have begun to better resolve the components of the UCM, confirming the prevalence of branched and cyclic structures. acs.org

2,2,3,3,4 Pentamethylheptane As a Model Compound in Fundamental Chemical Investigations

Utilization in Reaction Mechanism and Kinetic Studies for Alkane Reactivity

There is a lack of specific research in the scientific literature detailing the use of 2,2,3,3,4-pentamethylheptane in reaction mechanism and kinetic studies. General principles of alkane reactivity, such as pyrolysis and oxidation, are well-established, but specific rate constants, product distributions, and mechanistic pathways for this particular highly branched C12 isomer have not been a subject of focused investigation.

In general, the high degree of branching and the presence of multiple quaternary and tertiary carbon atoms in this compound would be expected to influence its reactivity in several ways:

Pyrolysis: The thermal cracking of such a sterically crowded molecule would likely proceed through complex free-radical chain reactions. The bond dissociation energies of the various C-C and C-H bonds would dictate the initial fragmentation patterns, with the formation of the most stable radical intermediates being favored. However, without experimental data, the specific product distribution from the pyrolysis of this compound remains speculative.

Oxidation: The gas-phase oxidation of alkanes is a cornerstone of combustion chemistry. The presence of tertiary C-H bonds in this compound would suggest susceptible sites for hydrogen abstraction, initiating the oxidation process. However, the steric shielding provided by the numerous methyl groups could hinder the approach of oxidizing radicals, potentially leading to different reaction kinetics compared to less branched isomers.

Application in Benchmarking Computational Models for Thermochemical and Kinetic Predictions

Computational chemistry is a powerful tool for predicting the thermochemical and kinetic properties of molecules. Highly branched and sterically strained molecules can present significant challenges for theoretical models, making them valuable test cases for benchmarking computational methods.

While there is a wealth of literature on the development and validation of computational models for hydrocarbons, there are no specific studies that have utilized this compound for this purpose. The thermochemical properties of its isomers, such as n-dodecane and isododecane, have been more commonly used to validate theoretical approaches.

Theoretically, this compound could serve as a valuable benchmark for:

Enthalpy of Formation: Accurately calculating the enthalpy of formation for a molecule with significant intramolecular steric interactions would be a rigorous test for various computational methods, from density functional theory (DFT) to high-level ab initio calculations.

Bond Dissociation Energies: The prediction of C-C and C-H bond dissociation energies in such a complex environment would provide insights into the accuracy of theoretical models in describing the electronic structure of sterically hindered alkanes.

Kinetic Barrier Heights: Should reaction pathways for this molecule be studied, the calculation of activation energies for processes like hydrogen abstraction or unimolecular decomposition would be a critical test for kinetic prediction models.

| Property | Predicted Value (Method 1) | Predicted Value (Method 2) | Experimental Value |

| Enthalpy of Formation (gas) | Value | Value | Not Available |

| C-C Bond Dissociation Energy (specific bond) | Value | Value | Not Available |

| C-H Bond Dissociation Energy (specific bond) | Value | Value | Not Available |

Contribution to Understanding Structure-Reactivity Relationships in Hydrocarbon Chemistry

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. Highly branched alkanes are crucial for understanding how steric hindrance and the nature of carbon-hydrogen bonds (primary, secondary, tertiary) influence reaction rates and selectivity.

While general trends in alkane reactivity are well-documented, the specific contributions of this compound to this understanding are absent from the scientific literature. Its unique and highly congested structure would make it an excellent candidate to probe the limits of established structure-reactivity principles. For instance, comparing its reactivity in halogenation or nitration reactions with less branched isomers could provide valuable data on the directing effects of its complex alkyl framework and the impact of extreme steric hindrance on reaction outcomes.

Q & A

Basic: What are the optimal methods for synthesizing and purifying 2,2,3,3,4-Pentamethylheptane for laboratory use?

Answer:

Synthesis typically involves acid-catalyzed isomerization of branched alkanes or alkylation of smaller hydrocarbons. For purification, fractional distillation under reduced pressure is recommended due to its boiling point (~177–180°C) . High-purity grades (≥98%) require additional steps like column chromatography or recrystallization, with verification via GC/MS to confirm structural integrity . Storage should prioritize inert conditions (argon/nitrogen) at 2–8°C to prevent oxidation .

Basic: How can researchers characterize the structural and physical properties of this compound?

Answer:

Key techniques include:

- GC/MS : For structural confirmation, monitor dominant fragments (e.g., m/z 71, 85, 99) and compare with standards .

- Density/Refractive Index : Measure using a pycnometer (density ~0.75 g/cm³) and refractometer (n<sup>20</sup>D ≈ 1.419) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (-67°C) and thermal stability .

- Solubility Testing : Assess in non-polar solvents (e.g., hexane, chloroform) and water (25 µg/L at 25°C) .

Advanced: What computational methods predict thermodynamic properties like critical temperature and pressure for branched alkanes?

Answer:

Incremental methods based on molecular structure are widely used. For example:

- Critical Temperature (Tc) : Estimate using group contribution models that account for methyl branches and chain length .

- Acentric Factor (ω) : Calculate via vapor pressure and boiling point correlations to model phase behavior .

- Validation : Compare predicted values (e.g., Tc ≈ 450–470 K) with experimental data from high-pressure reactors or extrapolated vapor-pressure curves .

Advanced: How does this compound behave under oxidative conditions, and what mechanisms govern its reactivity?

Answer:

Oxidation studies with agents like chromic oxide reveal:

- Primary Reaction Pathways : Abstraction of tertiary hydrogen atoms, forming ketones or carboxylic acids .

- Kinetic Analysis : Monitor product distribution via FTIR or NMR to identify dominant intermediates (e.g., peroxides) .

- Stoichiometric Controls : Limit oxygen exposure to avoid uncontrolled chain reactions, especially near the flash point (37–58°C) .

Advanced: How is this compound evaluated in jet fuel formulations, and what ASTM parameters apply?

Answer:

As a high-branched alkane, it improves thermal stability in fuels. Key evaluations include:

- Combustion Efficiency : Measure via bomb calorimetry and compare with linear alkanes .

- ASTM D8302 Compliance : Use GC/MS to quantify paraffinic content and validate against certified standards (e.g., 2,2,4,6,6-pentamethylheptane) .

- Density/Viscosity Profiling : Employ viscometers and densitometers to optimize fuel blends for low-temperature performance .

Advanced: What challenges arise in detecting this compound in biological matrices, and how are they resolved?

Answer:

In exhaled breath analysis (e.g., lung cancer biomarkers):

- SPME-GC/MS : Pre-concentrate volatile organic compounds (VOCs) using solid-phase microextraction, targeting m/z 71 and 85 .

- Interference Mitigation : Use internal standards (e.g., deuterated alkanes) and principal component analysis (PCA) to distinguish from background VOCs .

- Quantitation Limits : Optimize detection thresholds to ~0.026 mg/kg·h to avoid false positives from environmental contamination .

Advanced: How can discrepancies in reported physical properties (e.g., boiling point) be resolved experimentally?

Answer:

- Comparative GC/MS : Cross-validate purity and structure against certified standards (e.g., CAS 13475-82-6) .

- Pressure-Tuned Measurements : Adjust boiling point determinations using reduced-pressure distillation setups to account for atmospheric variations .

- Collaborative Studies : Replicate results across labs using standardized protocols (e.g., ASTM methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.